molecular formula C15H13FN2O3S B13406865 Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate

Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No.: B13406865
M. Wt: 320.3 g/mol
InChI Key: VXWCTLUKPJOYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester typically involves multi-step reactions. One common method includes the cyclocondensation of 3-(2-oxo-1,2-dihydro-3-quinolyl)acrylic esters with appropriate reagents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of small chiral organic molecules as catalysts . These methods are designed to enhance efficiency, reduce reaction times, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs .

Scientific Research Applications

Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-b]quinoline-2-carboxylic acid,3-amino-6-fluoro-4,9-dihydro-9-methyl-4-oxo-, ethyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13FN2O3S

Molecular Weight

320.3 g/mol

IUPAC Name

ethyl 3-amino-6-fluoro-9-methyl-4-oxothieno[2,3-b]quinoline-2-carboxylate

InChI

InChI=1S/C15H13FN2O3S/c1-3-21-15(20)13-11(17)10-12(19)8-6-7(16)4-5-9(8)18(2)14(10)22-13/h4-6H,3,17H2,1-2H3

InChI Key

VXWCTLUKPJOYEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N(C3=C(C2=O)C=C(C=C3)F)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.